(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonding, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the dimethoxyphenyl group might enhance the compound’s binding affinity to its target .
Biochemical pathways
The compound could affect multiple biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular size, polarity, and stability. The presence of the dimethoxyphenyl and pyrazole groups could influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-23-18(14-17(22-23)16-13-15(26-2)5-6-19(16)27-3)20(25)24-9-7-21(8-10-24)28-11-4-12-29-21/h5-6,13-14H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPUCCXADQDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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